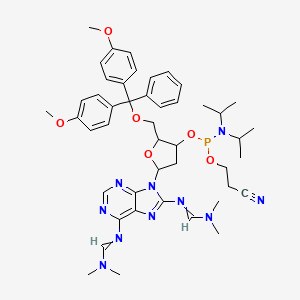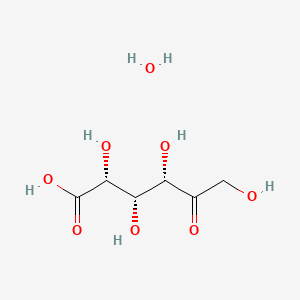![molecular formula C36H61N3O14 B14103826 (4Z)-cyclooct-4-en-1-yl N-{29-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl}carbamate](/img/structure/B14103826.png)
(4Z)-cyclooct-4-en-1-yl N-{29-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TCO-PEG9-maleimide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to facilitate the conjugation of trans-cyclooctene (TCO) moieties to thiol-containing biomolecules, such as antibodies and peptides. The maleimide group in TCO-PEG9-maleimide specifically reacts with thiols to form stable thioether bonds, making it a valuable tool in bioconjugation and chemical biology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG9-maleimide involves the conjugation of a TCO moiety to a PEG linker, which is then functionalized with a maleimide group. The general synthetic route includes the following steps:
PEGylation: The PEG linker is synthesized by polymerizing ethylene glycol units.
TCO Conjugation: The TCO moiety is attached to the PEG linker through a carbamate bond.
Maleimide Functionalization: The maleimide group is introduced to the PEG-TCO conjugate via a reaction with maleic anhydride or a similar reagent
Industrial Production Methods
Industrial production of TCO-PEG9-maleimide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling the temperature, pH, and reaction time to achieve efficient conjugation and functionalization .
化学反应分析
Types of Reactions
TCO-PEG9-maleimide primarily undergoes the following types of reactions:
Click Chemistry: The TCO moiety participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azides.
Thiol-Maleimide Reaction: The maleimide group reacts with thiols to form stable thioether bonds
Common Reagents and Conditions
Reagents: Azides, thiols, maleic anhydride.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures (25-37°C) and at neutral to slightly basic pH (6.5-7.5)
Major Products
科学研究应用
TCO-PEG9-maleimide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and imaging of biomolecules, enabling the study of biological processes.
Medicine: Employed in the development of PROTACs for targeted protein degradation, offering potential therapeutic applications.
Industry: Utilized in the production of diagnostic agents and drug delivery systems .
作用机制
The mechanism of action of TCO-PEG9-maleimide involves its ability to form stable covalent bonds with thiol groups on biomolecules. The maleimide group reacts with thiols to form thioether bonds, while the TCO moiety can participate in SPAAC reactions with azides. This dual reactivity allows for the selective and efficient conjugation of TCO-PEG9-maleimide to target molecules, facilitating their labeling, imaging, or degradation .
相似化合物的比较
Similar Compounds
TCO-PEG3-maleimide: A shorter PEG linker variant with similar reactivity.
TCO-PEG4-succinimidyl ester: Another PEG-based linker with a succinimidyl ester functional group.
Dibenzocyclooctyne-PEG4-maleimide: A similar compound with a dibenzocyclooctyne moiety instead of TCO .
Uniqueness
TCO-PEG9-maleimide stands out due to its longer PEG linker, which provides greater flexibility and solubility. This makes it particularly useful for applications requiring the conjugation of large biomolecules or those in aqueous environments .
属性
分子式 |
C36H61N3O14 |
|---|---|
分子量 |
759.9 g/mol |
IUPAC 名称 |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H61N3O14/c40-33(10-13-39-34(41)8-9-35(39)42)37-11-14-44-16-18-46-20-22-48-24-26-50-28-30-52-31-29-51-27-25-49-23-21-47-19-17-45-15-12-38-36(43)53-32-6-4-2-1-3-5-7-32/h1-2,8-9,32H,3-7,10-31H2,(H,37,40)(H,38,43) |
InChI 键 |
TZGDGNPQUCQZSR-UHFFFAOYSA-N |
规范 SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Methoxypropyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103747.png)
![1-(3-Ethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103753.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103760.png)

![N-(3-methylbenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14103769.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B14103784.png)
![1-{4-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B14103787.png)
![1-(3-Chlorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103793.png)
![N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/structure/B14103794.png)

![2-[6-[3-[6-[[6-[[5-[5-(6-Ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B14103806.png)
![N'-[(E)-(3-bromophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14103817.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103825.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103831.png)
